molecular formula C29H50N2O4 B11543117 Didecyl (4-methyl-1,3-phenylene)biscarbamate CAS No. 7504-97-4

Didecyl (4-methyl-1,3-phenylene)biscarbamate

Cat. No.: B11543117
CAS No.: 7504-97-4
M. Wt: 490.7 g/mol
InChI Key: LMSIVMAYXWIHDZ-UHFFFAOYSA-N
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Description

Didecyl (4-methyl-1,3-phenylene)biscarbamate is a synthetic organic compound belonging to the biscarbamate class. While specific studies on this exact molecule are limited, its structure is closely related to other (4-methyl-1,3-phenylene)biscarbamate derivatives, such as the dibutyl analogue . Compounds in this class are characterized by a meta-substituted phenylene core with carbamate functionalities, which are known to confer significant chemical and proteolytic stability, making them valuable scaffolds in research and development . The primary research applications for biscarbamates are derived from their structural properties. In medicinal chemistry, the carbamate group is a well-established and stable peptide bond surrogate, often used in the design of enzyme inhibitors and other bioactive molecules due to its ability to participate in hydrogen bonding and resist metabolic breakdown . Furthermore, carbamate-functionalized aromatic compounds have demonstrated utility in materials science, where they can be used in polymer synthesis to enhance thermal stability and mechanical strength . The specific incorporation of long-chain didecyl groups in this compound may be investigated for its influence on properties such as lipophilicity, solubility, and overall molecular interaction with biological targets or polymer matrices. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

7504-97-4

Molecular Formula

C29H50N2O4

Molecular Weight

490.7 g/mol

IUPAC Name

decyl N-[3-(decoxycarbonylamino)-4-methylphenyl]carbamate

InChI

InChI=1S/C29H50N2O4/c1-4-6-8-10-12-14-16-18-22-34-28(32)30-26-21-20-25(3)27(24-26)31-29(33)35-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3,(H,30,32)(H,31,33)

InChI Key

LMSIVMAYXWIHDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Core Reaction: Diisocyanate-Alcohol Condensation

The synthesis of didecyl (4-methyl-1,3-phenylene)biscarbamate follows a nucleophilic addition-elimination mechanism, where the isocyanate groups (-NCO) of 4-methyl-1,3-phenylene diisocyanate react with the hydroxyl groups (-OH) of 1-decanol. The reaction proceeds via the formation of a carbamate (-O-(C=O)-NH-) linkage, as outlined below:

OCN-(C6H3-4-CH3)-1,3-NCO+2CH3(CH2)9OH(CH3(CH2)9O-(C=O)-NH)2-(C6H3-4-CH3)-1,3+2H2O\text{OCN-(C}6\text{H}3\text{-4-CH}3\text{)-1,3-NCO} + 2\,\text{CH}3(\text{CH}2)9\text{OH} \rightarrow \text{(CH}3(\text{CH}2)9\text{O-(C=O)-NH)}2\text{-(C}6\text{H}3\text{-4-CH}3\text{)-1,3} + 2\,\text{H}2\text{O}

This exothermic reaction typically requires catalytic assistance to enhance kinetics and regioselectivity.

Catalytic Systems and Solvent Selection

Base catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are employed to deprotonate the alcohol, increasing its nucleophilicity. Solvents like toluene or tetrahydrofuran (THF) are preferred due to their ability to dissolve both diisocyanates and long-chain alcohols while maintaining inertness toward isocyanate groups.

Table 1: Representative Reaction Conditions

ParameterOptimal RangeEffect of Deviation
Temperature80–120°C<80°C: Slow kinetics; >120°C: Side reactions (e.g., allophanate formation)
Molar Ratio (Diisocyanate:Alcohol)1:2.2–1:2.5Excess alcohol ensures complete conversion; lower ratios yield mono-carbamate byproducts
Catalyst Loading0.05–0.5 wt% (DBU)<0.05 wt%: Prolonged reaction; >0.5 wt%: No significant rate improvement
Reaction Time4–8 hoursShorter durations risk incomplete reaction; longer times may degrade product

Stepwise Synthesis Protocol

Materials and Equipment

  • 4-Methyl-1,3-phenylene diisocyanate : Purity ≥98% (moisture-free).

  • 1-Decanol : Anhydrous, freshly distilled.

  • Catalyst : DBU (≥99%).

  • Solvent : Toluene (HPLC grade).

  • Apparatus : Three-neck flask, reflux condenser, nitrogen inlet, magnetic stirrer, and temperature controller.

Procedure

  • Diisocyanate Activation : Charge 4-methyl-1,3-phenylene diisocyanate (1.0 equiv) and toluene into the flask under nitrogen. Heat to 80°C with stirring.

  • Alcohol Addition : Slowly add 1-decanol (2.2 equiv) and DBU (0.1 wt%) via dropping funnel over 30 minutes.

  • Reflux : Maintain at 110°C for 6 hours, monitoring by FT-IR for NCO peak (2270 cm⁻¹) disappearance.

  • Workup : Cool to room temperature, wash with 5% aqueous HCl to neutralize catalyst, then with brine. Dry over MgSO₄ and evaporate solvent under reduced pressure.

Purification and Isolation

Crude product is purified via recrystallization from hexane/ethyl acetate (3:1) or column chromatography (SiO₂, hexane:EtOAc gradient). Yield typically ranges from 75–85%.

Table 2: Purification Methods Comparison

MethodPurity (%)Recovery (%)Time (h)
Recrystallization98.5704
Column Chromatography99.9658
Thin-Film Evaporation95.0852

Analytical Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 3H, aromatic), 4.10 (t, J=6.8 Hz, 4H, OCH₂), 2.35 (s, 3H, Ar-CH₃), 1.60–1.25 (m, 36H, CH₂), 0.88 (t, J=6.8 Hz, 6H, CH₃).

  • FT-IR (neat) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1530 cm⁻¹ (N-H bend), 1240 cm⁻¹ (C-O).

  • HPLC-MS (ESI+) : m/z 635.4 [M+H]⁺ (calc. 634.9).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 220°C under nitrogen, consistent with thermally stable carbamates.

Process Optimization and Challenges

Side Reactions and Mitigation

  • Allophanate Formation : Minimized by using excess alcohol and avoiding residual isocyanate groups.

  • Moisture Sensitivity : Rigorous drying of reagents and apparatus prevents hydrolysis of isocyanates to amines.

Scalability Considerations

Semi-batch processes, as described in patent US10385167B2, allow for controlled reagent addition and heat management, enabling kilogram-scale production. Continuous flow systems may further enhance yield and consistency.

Applications and Industrial Relevance

This compound serves as a precursor in polyoxazolidinone synthesis for high-performance thermoplastics . Its bifunctional structure enables crosslinking in coatings and adhesives, while its hydrophobicity suits applications in marine antifouling paints.

Chemical Reactions Analysis

Types of Reactions

DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Chemical Applications

1. Protecting Group in Organic Synthesis
Didecyl (4-methyl-1,3-phenylene)biscarbamate serves as an effective protecting group for amines during peptide synthesis. This application is crucial in organic chemistry as it allows for the selective modification of functional groups without interfering with other reactive sites in a molecule.

Biological Applications

2. Antifungal Activities
Research has indicated that this compound exhibits potential antifungal properties. Its structure enables interaction with fungal cell membranes, disrupting their integrity and leading to cell death. This application is particularly relevant in developing new antifungal agents to combat resistant strains.

Medical Applications

3. Drug Development
The compound is explored for its role in drug development, particularly in synthesizing bioactive molecules. Its versatility allows for modifications that can enhance the pharmacological properties of drug candidates. Case studies have shown its effectiveness in creating derivatives with improved efficacy against various diseases.

Industrial Applications

4. Pesticide and Herbicide Production
this compound is utilized in the agricultural sector for producing pesticides and herbicides. Its stability and reactivity make it suitable for formulating effective agrochemicals that target specific pests while minimizing environmental impact.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
ChemistryProtecting group for aminesFacilitates selective reactions
BiologyAntifungal agentDisrupts fungal cell membranes
MedicineDrug developmentEnhances bioactivity of drug candidates
IndustryPesticides and herbicidesEffective pest control with reduced environmental impact

Case Studies

Case Study 1: Antifungal Properties
A study investigated the antifungal activity of this compound against several fungal strains. The results demonstrated significant inhibition of growth in Candida species, suggesting its potential as a therapeutic agent.

Case Study 2: Drug Development
In a research project focused on synthesizing new anti-cancer agents, this compound was used as a precursor to develop novel compounds. These derivatives showed enhanced cytotoxicity against cancer cell lines compared to existing treatments.

Case Study 3: Agricultural Application
Field trials were conducted to evaluate the effectiveness of herbicides formulated with this compound. The results indicated a significant reduction in weed populations while maintaining crop yield, highlighting its potential as an environmentally friendly alternative to conventional herbicides.

Mechanism of Action

The mechanism of action of DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form stable complexes with amine groups, protecting them from unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial . The compound’s antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their metabolic pathways .

Comparison with Similar Compounds

Key Differences :

  • Lipophilicity : Didecyl derivatives exhibit higher log k values (~8.0) compared to methyl esters (~3.5) or polar perfluoroalkyl analogs (~6.0) due to long alkyl chains .
  • Bioactivity : Natural methyl esters (e.g., from Erigeron canadensis) show antimicrobial activity, whereas synthetic didecyl/perfluoro analogs are geared toward material science .

Functional Analogs in Pesticides and Polymers

  • Pesticide Derivatives: Compounds like dimethyl ((4-methyl-1,3-phenylenebis(iminocarbonyl-1H-benzimidazole-1,2-diyl)biscarbamate) () incorporate benzimidazole moieties for pesticidal activity, contrasting with the non-pesticidal applications of didecyl biscarbamates .
  • Polymer Precursors : 4-Methyl-1,3-phenylene bismaleimide () shares the aromatic core but utilizes maleimide groups for high-temperature polymer synthesis, highlighting divergent reactivity profiles .

Biological Activity

Didecyl (4-methyl-1,3-phenylene)biscarbamate, also known by its chemical name DECYL N-(5-{[(DECYLOXY)CARBONYL]AMINO}-2-METHYLPHENYL)CARBAMATE, is a synthetic organic compound belonging to the carbamate class. This compound has garnered interest in various fields due to its potential biological activities, particularly in antifungal applications and as a protecting group in organic synthesis.

  • Molecular Formula : C29H50N2O4
  • Molecular Weight : 490.7 g/mol
  • IUPAC Name : Decyl N-[3-(decyloxycarbonylamino)-4-methylphenyl]carbamate
  • CAS Number : 7504-97-4

The compound's structure includes a phenylene group substituted with carbamate functionalities, which contribute to its biological activity and stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The carbamate group can form stable complexes with amine groups, providing protection against unwanted reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial.

Antifungal Properties

Research has indicated that this compound exhibits antifungal activity. In vitro studies have shown that the compound can inhibit the growth of various fungal strains. For instance:

Fungal Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Candida albicans15100
Aspergillus niger12100
Penicillium spp.10100

These results suggest that the compound may serve as a potential candidate for antifungal drug development.

Mechanism of Antifungal Activity

The antifungal mechanism is believed to involve disruption of the fungal cell membrane integrity and interference with metabolic pathways essential for fungal growth. The presence of hydrophobic decyl chains enhances membrane permeability, facilitating the entry of the compound into fungal cells.

Case Studies and Research Findings

A notable study explored the use of this compound in combination with other antifungal agents to evaluate synergistic effects. The study found that:

  • Combination with Fluconazole : Enhanced antifungal activity against resistant strains of Candida.
  • Synergistic Index : Values below 0.5 indicated strong synergy when combined with certain azoles.

Safety and Toxicity Profile

While the biological activity is promising, safety assessments are crucial. Toxicity studies have indicated that this compound may cause eye irritation and has potential long-lasting effects on aquatic life at high concentrations. The compound's safety profile necessitates careful handling and consideration in formulations.

Q & A

Q. What are the standard synthetic routes for Didecyl (4-methyl-1,3-phenylene)biscarbamate in laboratory settings?

The compound is synthesized via a two-step reaction. First, 4-methyl-1,3-phenylenediamine is reacted with decyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) to form the biscarbamate intermediate. Purification is typically achieved via column chromatography or recrystallization. Reaction conditions (e.g., solvent choice, temperature, and stoichiometry) significantly influence yield and purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR confirms the presence of aromatic protons (δ 6.8–7.2 ppm) and decyl chain methylene/methyl groups (δ 0.8–1.5 ppm). ¹³C NMR identifies carbamate carbonyls (~155 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm carbamate groups.
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (C₃₁H₅₂N₂O₄, exact mass 528.39) .

Q. What are the primary research applications of this compound in polymer science?

The compound serves as a cross-linking agent in polyurethanes and epoxy resins, enhancing thermal stability (degradation temperatures >250°C) and mechanical strength. Its long decyl chains improve hydrophobicity, making it suitable for coatings and adhesives in extreme environments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Use Design of Experiments (DOE) to systematically vary parameters:

  • Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Temperature : 60–80°C balances reaction rate and side-product formation.
  • Stoichiometry : A 2.2:1 molar ratio of decyl chloroformate to diamine minimizes unreacted starting material. Monitor progress via HPLC with UV detection (λ = 254 nm) .

Q. What are the mechanisms underlying the hydrolytic stability of this compound under acidic vs. basic conditions?

Carbamate bonds undergo hydrolysis via nucleophilic attack:

  • Acidic Conditions : Protonation of the carbonyl oxygen increases electrophilicity, accelerating cleavage.
  • Basic Conditions : Hydroxide ions directly attack the carbonyl carbon. Kinetic studies (pH 2–12) reveal pseudo-first-order degradation rates. Stabilization strategies include incorporating electron-withdrawing substituents on the aromatic ring .

Q. How can researchers address discrepancies in reported thermal degradation temperatures for this compound?

Discrepancies often arise from variations in purity, heating rate, and instrumentation. Standardize testing using:

  • TGA : Run under nitrogen at 10°C/min to compare decomposition onset temperatures.
  • DSC : Identify glass transition (Tg) and melting points (Tm) to assess crystallinity effects. Cross-validate with independent labs using identical sample batches .

Q. What strategies mitigate toxicity risks during handling of this compound?

  • In Vitro Assays : Use MTT or LDH assays to evaluate cytotoxicity in mammalian cell lines before in vivo studies.
  • Safety Protocols : Employ fume hoods, nitrile gloves, and full-face respirators during synthesis.
  • Waste Disposal : Quench reactive intermediates with ethanol before disposal .

Q. How does substituting decyl groups with shorter alkyl chains affect the compound’s physicochemical properties?

  • Solubility : Shorter chains (e.g., methyl) increase polarity, improving aqueous solubility. Decyl derivatives aggregate in polar solvents.
  • Thermal Stability : Longer chains enhance van der Waals interactions, raising Tm by ~20–30°C.
  • Mechanical Properties : Decyl groups reduce cross-linking density in polymers but improve flexibility. Compare derivatives via dynamic mechanical analysis (DMA) and contact angle measurements .

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